molecular formula C6H12O2 B13343063 1-Methylcyclopentane-1beta,2alpha-diol

1-Methylcyclopentane-1beta,2alpha-diol

Cat. No.: B13343063
M. Wt: 116.16 g/mol
InChI Key: CVZBNRSGTBIHPO-PHDIDXHHSA-N
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Description

1-Methylcyclopentane-1beta,2alpha-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1beta,2alpha-diol can be synthesized through several methods. One common approach involves the epoxidation of 1-methylcyclopentene followed by hydrolysis. The reaction typically uses a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide, which is then hydrolyzed under acidic or basic conditions to yield the diol .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 1-methylcyclopentene oxide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the desired diol .

Chemical Reactions Analysis

Types of Reactions: 1-Methylcyclopentane-1beta,2alpha-diol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the diol can yield cyclopentane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed:

    Oxidation: Diketones or carboxylic acids.

    Reduction: Cyclopentane derivatives.

    Substitution: Alkyl halides or other substituted cyclopentane derivatives.

Mechanism of Action

The mechanism by which 1-methylcyclopentane-1beta,2alpha-diol exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate that undergoes transformation through the catalytic action of enzymes. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent chemical transformations .

Comparison with Similar Compounds

    1-Methylcyclopentane-1alpha,2beta-diol: A stereoisomer with different spatial arrangement of hydroxyl groups.

    1-Methylcyclopentanol: A related compound with a single hydroxyl group.

    Cyclopentane-1,2-diol: A diol without the methyl substitution.

Uniqueness: 1-Methylcyclopentane-1beta,2alpha-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This stereochemistry can lead to different physical properties and reactivity compared to its isomers and related compounds .

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(1R,2R)-1-methylcyclopentane-1,2-diol

InChI

InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

CVZBNRSGTBIHPO-PHDIDXHHSA-N

Isomeric SMILES

C[C@]1(CCC[C@H]1O)O

Canonical SMILES

CC1(CCCC1O)O

Origin of Product

United States

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